3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12/h1-5,11,13H,6-9H2 |
InChI Key |
SJTCAJXGUVEVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2(CN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3a Phenylhexahydro 1h Furo 3,4 C Pyrrole and Its Congeners
Retrosynthetic Analysis of the Furo[3,4-c]pyrrole Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. airitilibrary.com For the furo[3,4-c]pyrrole core, a primary disconnection strategy involves a [3+2] cycloaddition reaction. This approach simplifies the bicyclic structure into a 1,3-dipole and a dipolarophile. thieme-connect.com Specifically, an azomethine ylide serves as the three-atom component, and a suitable alkene or alkyne acts as the two-atom component. This predictable disconnection forms the basis for many of the synthetic strategies discussed below.
Another retrosynthetic approach considers the formation of the fused ring system through intramolecular cyclization reactions. This might involve the formation of one of the rings onto a pre-existing ring, which can be achieved through various bond-forming reactions.
Approaches to the Construction of the Hexahydrofuro[3,4-c]pyrrole Ring System
Several synthetic strategies have been developed to construct the hexahydrofuro[3,4-c]pyrrole ring system, with 1,3-dipolar cycloadditions, multi-component reactions, and cascade sequences being the most prominent.
The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings with good control over regioselectivity and stereoselectivity. wikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. youtube.com
A key strategy for the synthesis of the pyrrolidine (B122466) portion of the furo[3,4-c]pyrrole system is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govnih.gov Azomethine ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde. rsc.org These ylides then react with a dipolarophile, like maleimide (B117702), to form the hexahydropyrrolo[3,4-c]pyrrole core. rsc.org This method has been successfully applied to the synthesis of a variety of functionalized pyrrolidines. thieme-connect.com
A study by Borkotoki et al. demonstrated the synthesis of 2-benzoyl chromeno[4,3-b]pyrrol-4(1H)-ones through a DBU-mediated coupling of 3-formylcoumarin derivatives with phenacyl azides, showcasing a related cycloaddition approach to fused pyrrole (B145914) systems. nih.gov
| Reactants | Conditions | Product | Yield |
| α-amino acid methyl ester, 2-nitrobenzaldehyde (B1664092), maleimide | Sequential [3+2] cycloaddition and reduction/intramolecular lactamization | Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines | Not specified |
| N-alkenyl aldehydes, α-amino acids (sarcosine, thioproline, proline) | Intramolecular cycloaddition | Polycyclic compounds | Not specified |
Achieving high diastereoselectivity is crucial when multiple stereocenters are formed during the cycloaddition. The stereochemical outcome of the reaction can be influenced by the nature of the reactants, the catalyst, and the reaction conditions. For instance, the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide that reacts with maleimide to form a hexahydropyrrolo[3,4-c]pyrrole derivative with specific stereochemistry. rsc.org The use of chiral auxiliaries or catalysts can also be employed to induce asymmetry and favor the formation of a particular diastereomer.
A highly regio- and diastereoselective synthesis of 6,7-Dihydro-4H-furo[3,4-c]pyran derivatives has been achieved through a Pd-catalyzed formal (3 + 3) allylic cycloaddition, demonstrating the potential for high stereocontrol in related fused ring systems. nih.gov
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. orientjchem.org This approach is particularly advantageous for building molecular diversity and is amenable to combinatorial chemistry. The synthesis of functionalized tetrahydro-1H-furo- and pyrrolo[3,4-c]pyrrole (B14788784) derivatives has been achieved in moderate to high yields via a one-pot, three-component 1,3-dipolar cycloaddition process. thieme-connect.com This reaction proceeds under mild conditions and demonstrates good chemo-, regio-, and stereoselectivities. thieme-connect.com
A review by Nasibullah et al. highlights various MCR-based methodologies for the synthesis of pyrrole and its derivatives, emphasizing eco-friendly methods. orientjchem.org These reactions often involve the in-situ formation of key intermediates that then undergo further transformations to yield the final heterocyclic product.
| Reaction Type | Starting Materials | Key Features |
| One-pot, three-component 1,3-dipolar cycloaddition | Aliphatic and aromatic aldehydes, N-phenyl maleimide/maleic anhydride (B1165640), methyl acrylate | Mild conditions, high yields, endo selectivity |
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient route to complex molecular architectures. rsc.org An efficient tandem [3+2] cycloaddition–elimination cascade sequence has been developed for the assembly of the pharmacologically relevant pyrrolo-[3,4-c]pyrrole-1,3-dione chemotype. researchgate.net This strategy involves the simple mixing of readily accessible oxazolin-2-ones and pyrrole-2,5-diones in the presence of a base under mild conditions, affording the target compounds in excellent yields. researchgate.net
Another example is the rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3+2] cycloaddition and reduction/intramolecular lactamization cascade. rsc.org Such sequences are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to a significant increase in molecular complexity in a single transformation.
A novel tandem reaction has also been developed for the synthesis of 3,4-fused pyrroles with seven-membered carbocycles through a cascade C–C σ‑bond cleavage/intramolecular cyclization. figshare.com
Catalytic Methods for Ring Construction (e.g., Metal-catalyzed, Organocatalytic)
The construction of the fused furo[3,4-c]pyrrole ring system has been effectively achieved through various catalytic methods, with organocatalysis emerging as a particularly powerful tool. One notable organocatalytic approach involves a 1,3-dipolar cycloaddition reaction.
An N-Boc-glycine catalyzed 1,3-dipolar cycloaddition of maleic anhydride with N-benzylidene α-amino acid esters has been reported to produce pyrrolidine-2,3,4-tricarboxylic anhydrides. This reaction proceeds to form the core furo[3,4-c]pyrrole structure, including derivatives with a phenyl substituent at the 6-position (which corresponds to the 3a-position in the target molecule's nomenclature). The reaction is typically carried out in methylene (B1212753) chloride at room temperature, with the N-Boc-glycine acting as an effective organocatalyst.
| Catalyst | Reactant 1 | Reactant 2 | Product Core | Ref. |
| N-Boc-glycine | Maleic anhydride | N-benzylidene α-amino acid ester | Phenyl-substituted furo[3,4-c]pyrrole |
While metal-catalyzed methods are prevalent in the synthesis of pyrroles in general, specific examples detailing the construction of the 3a-phenylhexahydro-1H-furo[3,4-c]pyrrole scaffold are less common in the literature. However, general principles of metal-catalyzed cyclization, such as those involving palladium or rhodium catalysts, could potentially be adapted for this purpose. These methods often rely on the intramolecular cyclization of appropriately functionalized precursors.
Stereoselective Synthesis of Furo[3,4-c]pyrrole Derivatives
The stereochemical complexity of the this compound core, with multiple stereocenters, necessitates the development of stereoselective synthetic methods.
Enantioselective Approaches
The development of enantioselective methodologies for the synthesis of this compound is a crucial area of research, particularly for applications in medicinal chemistry where enantiomeric purity is paramount. While specific enantioselective syntheses of the target molecule are not extensively reported, the use of chiral organocatalysts in related 1,3-dipolar cycloaddition reactions represents a promising avenue. Chiral amino acids or their derivatives, for instance, could potentially be employed to induce asymmetry during the formation of the bicyclic ring system.
Diastereocontrol in Cyclization Reactions
Significant diastereocontrol has been achieved in the organocatalytic 1,3-dipolar cycloaddition reactions used to construct the furo[3,4-c]pyrrole core. In the N-Boc-glycine catalyzed reaction between maleic anhydride and N-benzylidene α-amino acid esters, the formation of specific diastereomers of the resulting pyrrolidine-2,3,4-tricarboxylic anhydrides has been observed. The relative stereochemistry of the substituents on the newly formed pyrrolidine ring is influenced by the geometry of the azomethine ylide intermediate and the steric and electronic properties of the reactants. X-ray diffraction studies of the products have confirmed the specific stereochemical outcomes of these cyclization reactions.
Synthesis of Substituted this compound Derivatives
Introduction of Phenyl Moiety and Other Substituents
The introduction of the key phenyl group at the 3a-position is often accomplished by incorporating it into one of the starting materials for the cyclization reaction. In the context of the 1,3-dipolar cycloaddition, the use of an N-benzylidene α-amino acid ester directly installs the phenyl group at the desired bridgehead position of the resulting furo[3,4-c]pyrrole system. This strategy allows for the variation of the aryl substituent by simply modifying the aldehyde used to generate the azomethine ylide.
The following table summarizes the synthesis of various substituted furo[3,4-c]pyrrole derivatives using this methodology:
| R Group on Benzylidene | Product | Yield (%) |
| H | Methyl (3aR,4S,6R,6aS)-4-methyl-1,3-dioxo-6-phenylhexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate | 79 |
| 4-Cl | Methyl (3aR,4S,6R,6aS)-6-(4-chlorophenyl)-4-methyl-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate | 87 |
Late-Stage Functionalization Strategies
Late-stage functionalization offers an efficient approach to diversify the this compound scaffold, allowing for the introduction of various functional groups onto the pre-formed bicyclic core. While specific examples applied to this exact molecule are limited, general strategies for C-H functionalization of heterocyclic compounds could be employed.
For instance, transition metal-catalyzed C-H activation could potentially be used to introduce substituents onto the aromatic phenyl ring or at specific positions on the saturated furan (B31954) and pyrrolidine rings. The directing group ability of the nitrogen atom in the pyrrolidine ring could be exploited to achieve regioselective functionalization. Furthermore, radical-based methods could provide access to a range of derivatives under mild conditions. The development of robust late-stage functionalization protocols is a key area for future research to expand the chemical space accessible from the this compound core.
Iii. Chemical Reactivity and Transformations of the Hexahydrofuro 3,4 C Pyrrole Scaffold
Electrophilic Reactions of the Pyrrole (B145914) Moiety
The "pyrrole moiety" in 3a-phenylhexahydro-1H-furo[3,4-c]pyrrole is a saturated pyrrolidine (B122466) ring. Consequently, it does not undergo the electrophilic substitution reactions characteristic of aromatic pyrroles. libretexts.org The high electron density is localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack, rather than the carbon atoms of the ring.
Reactions that would typically be classified as electrophilic substitution on an aromatic ring, such as nitration, halogenation, and Friedel-Crafts reactions, are not feasible on the saturated carbon framework of the pyrrolidine ring. libretexts.orgresearchgate.net Electrophiles will preferentially react with the nucleophilic nitrogen atom. These reactions, such as N-alkylation and N-acylation, are discussed in detail in section 3.5, as they represent derivatization at the heteroatom. researchgate.net Electrophilic addition to the C-C bonds of the ring is also unlikely due to the stability of the saturated system.
Nucleophilic Reactions and Substitutions
Nucleophilic attack on the unsubstituted hexahydrofuro[3,4-c]pyrrole core is generally challenging due to the absence of inherent electrophilic centers. However, the scaffold can be rendered susceptible to nucleophilic substitution by introducing a suitable leaving group on the carbon framework.
A common strategy involves the conversion of a hydroxyl substituent into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. ub.edu Subsequent treatment with a nucleophile can lead to displacement via an SN2 mechanism. While specific examples for the 3a-phenyl derivative are not extensively documented, this general principle is a cornerstone of functional group interconversion in organic synthesis. ub.edusolubilityofthings.com
The reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters to form polyfunctional hexahydropyrrolo[3,4-b]pyrroles involves initial nucleophilic C-addition or substitution, demonstrating the feasibility of such reactions on related scaffolds. mdpi.com The steric bulk of the 3a-phenyl group would be expected to hinder backside attack at adjacent carbons (C-4 and C-6a), potentially directing nucleophiles to less hindered positions if a leaving group were present.
Table 1: Representative Nucleophilic Substitution Strategies on Heterocyclic Scaffolds
| Precursor Functional Group | Activating Reagent | Leaving Group | Nucleophile (Nu⁻) | Product Functional Group |
|---|---|---|---|---|
| Alcohol (-OH) | TsCl, Pyridine (B92270) | Tosylate (-OTs) | N₃⁻, CN⁻, R₂NH | Azide (B81097) (-N₃), Nitrile (-CN), Amine (-NR₂) |
| Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) | I⁻, Br⁻, Cl⁻ | Halide (-I, -Br, -Cl) |
Functional Group Interconversions on the Fused System
Functional group interconversion (FGI) is a key strategy for elaborating the hexahydrofuro[3,4-c]pyrrole scaffold after the core has been assembled. imperial.ac.ukic.ac.uk These transformations involve converting one functional group into another without altering the bicyclic framework. slideshare.net
Common FGI transformations applicable to derivatives of this scaffold include:
Oxidation/Reduction of Alcohols and Carbonyls: An alcohol substituent on the ring can be oxidized to a ketone or aldehyde, and subsequently to a carboxylic acid. Conversely, carbonyl groups can be reduced to alcohols using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. imperial.ac.uk
Amide and Ester Chemistry: If the scaffold bears a carboxylic acid group, it can be converted to esters, amides, or acid chlorides, which are precursors for a wide range of other functionalities. The reduction of an ester or amide can provide the corresponding alcohol or amine. ub.edursc.org
Conversion of Alcohols to Halides: Hydroxyl groups can be converted to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides), which can then participate in further substitution reactions. ub.edu
For instance, in the synthesis of related hexahydropyrrolo-[3,2-c]-quinoline structures, a diol was converted to an azide via mesylation followed by substitution with sodium azide, showcasing a typical FGI sequence. nih.gov
Ring-Opening and Ring-Expansion Reactions
The fused bicyclic system of hexahydrofuro[3,4-c]pyrrole contains both a tetrahydrofuran (B95107) and a pyrrolidine ring, which can be susceptible to ring-opening under certain conditions.
Tetrahydrofuran Ring Opening: The ether linkage in the tetrahydrofuran moiety can be cleaved under strongly acidic conditions or by using Lewis acids in the presence of a nucleophile. nih.govrsc.orgresearchgate.net For example, frustrated Lewis pairs (FLPs) have been theoretically and experimentally shown to activate and open the THF ring. nih.govresearchgate.net Hydrogenolysis, a reduction method that cleaves C-O bonds with hydrogen gas and a metal catalyst (e.g., Palladium on carbon), could also potentially open the furan (B31954) ring, especially if benzylic C-O bonds are present. imperial.ac.uk
Pyrrolidine Ring Reactions: The pyrrolidine ring is generally more robust. However, specific reactions can lead to its cleavage or expansion. For instance, certain photochemical reactions can promote the ring contraction of pyridines to form pyrrolidine derivatives, suggesting that ring transformations are possible within this heterocyclic family. nih.gov While not a direct ring-opening of the existing scaffold, it highlights the dynamic nature of these ring systems.
Radical reactions have also been employed to synthesize tetrahydrofuran and pyrrolidine derivatives, sometimes involving ring-opening of precursor epoxides or aziridines. diva-portal.org These methods could potentially be adapted to modify the hexahydrofuro[3,4-c]pyrrole core.
Derivatization at Nitrogen and Oxygen Heteroatoms
The most accessible and versatile point for derivatization on the this compound scaffold is the secondary amine nitrogen of the pyrrolidine ring. This nitrogen atom is nucleophilic and readily undergoes a variety of reactions to install new functional groups. researchgate.net
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common method to introduce amide functionalities.
N-Alkylation: The nitrogen can be alkylated using alkyl halides. However, over-alkylation can sometimes be an issue. Reductive amination is an alternative method for introducing alkyl groups.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides N-sulfonyl derivatives, which can alter the electronic properties of the nitrogen and serve as protecting groups.
N-Arylation: Coupling reactions, such as the Chan-Evans-Lam or Buchwald-Hartwig reactions, can be used to form a C-N bond between the pyrrolidine nitrogen and an aryl group. For example, a related chromeno[3,4-c]pyrrole was N-phenylated using phenylboronic acid. mdpi.com
The oxygen atom of the tetrahydrofuran ring is significantly less reactive. It can act as a hydrogen bond acceptor or a Lewis base, coordinating to metal ions or protons, which can be the first step in acid-catalyzed ring-opening reactions. rsc.orgresearchgate.net
Table 2: Common N-Derivatization Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Acylation | RCOCl, Base | N-COR |
| N-Alkylation | R-X, Base | N-R |
| N-Sulfonylation | RSO₂Cl, Base | N-SO₂R |
Redox Chemistry of the Hexahydrofuro[3,4-C]pyrrole System
The redox chemistry of the scaffold involves the oxidation or reduction of the heterocyclic rings or substituents.
Oxidation: The saturated pyrrolidine ring can be oxidized. Strong oxidizing agents can potentially lead to ring cleavage. Milder, more controlled oxidation can form iminium ion intermediates, which are valuable for further functionalization at the α-carbon. nih.gov For instance, N-acyliminium ions are potent electrophiles that can react with various nucleophiles. nih.gov In some cases, oxidation can lead to aromatization, converting the pyrrolidine ring to a pyrrole, although this typically requires harsh conditions and a driving force. The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones sometimes involves a final oxidation step with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve the desired aromaticity. researchgate.net
Reduction: The hexahydrofuro[3,4-c]pyrrole scaffold is already in a reduced state. Further reduction typically targets functional groups attached to the scaffold rather than the core itself. However, as mentioned in section 3.4, hydrogenolysis using a catalyst like Pd/C can cleave C-O or C-N bonds, particularly benzylic ones, leading to ring-opening. imperial.ac.uk The reduction of related pyrrolo[3,4-c]pyrrole (B14788784) intermediates formed from maleimides is a key step in certain synthetic sequences, often accomplished with catalytic hydrogenation (H₂/Pd/C) to yield the saturated pyrrolidine ring. rsc.orgnih.gov
Iv. Stereochemical Aspects of 3a Phenylhexahydro 1h Furo 3,4 C Pyrrole
Conformational Analysis of the Fused Ring System
The hexahydro-1H-furo[3,4-c]pyrrole core consists of two saturated five-membered rings fused along the C3a-C6a bond. This fusion is typically cis, as trans-fusion in five-membered ring systems would induce excessive ring strain. Current time information in Oskarshamn, SE.blogspot.com The cis-fusion imparts a V-shape to the molecule. Both the tetrahydrofuran (B95107) and the pyrrolidine (B122466) rings are non-planar and adopt puckered conformations to relieve torsional strain. The most common conformations for five-membered rings are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) forms. chemicalbook.com
For the unsubstituted cis-hexahydro-1H-furo[3,4-c]pyrrole, these two conformations are in dynamic equilibrium through a process known as pseudorotation. The energy barrier for interconversion is generally low. However, the introduction of a bulky phenyl group at the C3a position dramatically alters this conformational landscape. The phenyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring system. This preference significantly restricts the conformational flexibility of the entire bicyclic system, favoring specific puckered conformations of both rings that can best accommodate the large substituent.
Computational studies on analogous substituted pyrrolidine rings have shown that bulky substituents heavily influence the ring's puckering amplitude and phase. acs.org For 3a-phenylhexahydro-1H-furo[3,4-c]pyrrole, it is predicted that the tetrahydrofuran ring would likely adopt an envelope conformation with C3a displaced away from the pyrrolidine ring to orient the phenyl group equatorially. Similarly, the pyrrolidine ring would pucker to minimize steric clash with the phenyl group.
Determination of Absolute Configuration
The this compound molecule possesses at least two stereocenters at the bridgehead carbons, C3a and C6a. Therefore, it can exist as a pair of enantiomers, (3aR,6aS) and (3aS,6aR) (assuming a cis-fusion). The determination of the absolute configuration of a specific enantiomer is crucial for understanding its interaction with other chiral molecules.
X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. researchgate.net This technique requires obtaining a suitable single crystal of the compound, often as a salt with a chiral acid or base of known absolute configuration (e.g., tartaric acid or a camphor (B46023) sulfonic acid derivative). The resulting diffraction pattern allows for the unambiguous assignment of the spatial arrangement of all atoms in the molecule. For instance, the crystal structure of a related N-substituted pyrrolo[3,4-c]pyrrole (B14788784) derivative has been determined, demonstrating the feasibility of this method for this class of compounds. nih.gov
NMR Spectroscopy: Advanced NMR techniques can also be employed, particularly when crystallization is challenging. The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be effective. nih.gov By converting the amine into a pair of diastereomeric amides with the (R)- and (S)-enantiomers of the CDA, the absolute configuration can often be deduced by analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons or fluorine atoms near the stereocenter. Chiral solvating agents can also be used to induce chemical shift differences between enantiomers directly in the NMR spectrum.
Influence of Substituents on Stereochemical Outcomes
The pre-existing stereochemistry of the this compound scaffold, particularly the bulky phenyl group at the C3a bridgehead, exerts a strong directing effect on subsequent chemical transformations. The phenyl group effectively blocks one face of the bicyclic system, leading to high diastereoselectivity in reactions such as alkylation, acylation, or electrophilic additions.
For example, in the N-alkylation of the pyrrolidine nitrogen, the incoming electrophile would be expected to approach from the face opposite to the phenyl group to avoid steric hindrance. This would result in the preferential formation of one diastereomer. Similarly, if a reaction were to occur at a carbon atom on either ring, the phenyl group would sterically direct the incoming reagent to the less hindered face. This principle is fundamental in stereoselective synthesis, allowing for the controlled introduction of new stereocenters.
Dynamic Stereochemistry and Inversion Barriers
In addition to static stereoisomerism, this compound exhibits dynamic stereochemistry. The most significant process is the pyramidal inversion of the nitrogen atom in the pyrrolidine ring. In this process, the nitrogen atom and its lone pair rapidly oscillate through the plane defined by its three substituents (C4, C6, and H or another substituent).
For most simple amines, this inversion is very rapid at room temperature, preventing the isolation of enantiomers based on a chiral nitrogen center. However, in constrained bicyclic systems, the energy barrier to inversion can be significantly higher. acs.orgnih.govbiu.ac.il The geometry of the fused rings forces the C-N-C bond angles to deviate from the ideal tetrahedral geometry, which can increase the strain in the planar transition state of the inversion process. Computational and experimental studies on N-bridged bicyclic amines have shown that the inversion barrier is highly sensitive to the ring size and geometry. nih.govbiu.ac.il
For the hexahydro-1H-furo[3,4-c]pyrrole system, the nitrogen inversion barrier is expected to be higher than in a simple N-alkylpyrrolidine but likely still low enough to allow for rapid inversion at room temperature. The C3a-phenyl group is not directly attached to the nitrogen, so its electronic effect on the inversion barrier is minimal. Its steric bulk might slightly influence the conformational equilibrium of the inverting nitrogen, but it is not expected to dramatically increase the barrier height itself. Dynamic NMR (DNMR) spectroscopy is the primary tool used to measure these inversion barriers by analyzing the temperature-dependent changes in the NMR spectrum.
Data for analogous compounds sourced from literature nih.govbiu.ac.il; value for the target compound is a scientifically reasoned estimate.
V. Spectroscopic and Structural Elucidation of Furo 3,4 C Pyrrole Architectures
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of furo[3,4-c]pyrrole derivatives in solution. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) experiments are essential for assembling the complete molecular structure.
Detailed research findings from various NMR techniques applied to heterocyclic systems are invaluable for elucidating furo[3,4-c]pyrrole architectures:
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the hexahydro-1H-furo[3,4-c]pyrrole core, COSY spectra would reveal the connectivity between protons on adjacent carbons within both the pyrrolidine (B122466) and tetrahydrofuran (B95107) rings, as well as at the bridgehead positions.
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals couplings between all protons within a single spin system, even if they are not directly coupled. ipb.pt This is particularly useful for identifying all protons belonging to a specific ring system in complex molecules. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is a powerful tool for assigning carbon resonances in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over longer ranges (typically two or three bonds). ipb.pt This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire furo[3,4-c]pyrrole framework and confirm the position of substituents like the 3a-phenyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry of the molecule. For instance, NOESY can be used to establish the cis or trans relationship of substituents at the stereocenters of the fused ring system by observing cross-peaks between protons on the same face of the molecule. ipb.pt
The chemical shifts in the ¹H and ¹³C NMR spectra are highly dependent on the solvent and the nature of any substituents present on the furo[3,4-c]pyrrole core. ipb.pt
Table 1: Expected ¹H and ¹³C NMR Data Ranges for the Hexahydro-1H-furo[3,4-c]pyrrole Core
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Example) |
| Phenyl-H | 7.2 - 7.5 | 125 - 145 | HMBC to C3a |
| N-H | 1.5 - 3.5 (broad) | N/A | COSY to adjacent CH/CH₂ |
| O-CH₂ | 3.5 - 4.5 | 65 - 80 | COSY to adjacent CH/CH₂; HSQC to C |
| N-CH₂ | 2.5 - 3.5 | 45 - 60 | COSY to adjacent CH/CH₂; HSQC to C |
| Bridgehead-CH | 2.8 - 4.0 | 50 - 70 | COSY to multiple ring protons; NOESY for stereochemistry |
Note: These are generalized, estimated ranges. Actual values can vary significantly based on substitution and stereochemistry.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of novel compounds. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
For a compound like 3a-phenylhexahydro-1H-furo[3,4-c]pyrrole, HRMS would be used to confirm its expected exact mass. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation. Characteristic fragmentation pathways for the furo[3,4-c]pyrrole core would involve the cleavage of the rings. The analysis of these fragment ions helps to verify the presence of the fused bicyclic system and the phenyl substituent. The mass spectra of related aromatic heterocycles like furan (B31954) and pyrrole (B145914) have been studied, providing a basis for understanding the fragmentation behavior of more complex fused systems. researchgate.net
Table 2: Mass Spectrometry Data for a Furo[3,4-c]pyrrole Derivative
| Technique | Information Obtained | Example Application for this compound |
| ESI-MS | Molecular weight confirmation (as [M+H]⁺) | Detection of an ion corresponding to the protonated molecule. |
| HRMS (e.g., ESI-TOF) | Exact mass and elemental composition | Confirmation of the molecular formula with high accuracy (±0.005 mass units). nih.gov |
| MS/MS | Structural fragment information | Observation of fragment ions resulting from cleavage of the C-O-C or C-N bonds, confirming the core structure. |
Infrared and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" that is unique to the compound's structure and can be used to identify the presence of specific functional groups.
For the this compound structure, key vibrational modes would include:
N-H Stretch: A characteristic band in the IR spectrum, typically appearing in the region of 3300-3500 cm⁻¹. researchgate.net
C-H Stretches: Aromatic C-H stretches from the phenyl group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated rings appear just below 3000 cm⁻¹.
C-O-C Stretch: The ether linkage in the tetrahydrofuran ring gives rise to a strong, characteristic C-O stretching band, usually found in the 1050-1150 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the pyrrolidine ring typically appears in the 1020-1250 cm⁻¹ region.
Aromatic C=C Bends: Out-of-plane bending vibrations for the phenyl group are observed in the 690-900 cm⁻¹ region and are indicative of the substitution pattern.
The vibrational assignments for the parent pyrrole molecule have been extensively studied and provide a foundational understanding for interpreting the spectra of its more complex derivatives. nih.govresearchgate.net Pyrrole has 24 normal vibrational modes, which serve as a reference for analyzing the more complex spectra of fused systems. nih.govresearchgate.net
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | 1050 - 1150 | Strong | Weak |
| C-N Stretch | 1020 - 1250 | Medium | Medium |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.
For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining both the relative and absolute stereochemistry. The resulting crystal structure would confirm the cis or trans fusion of the two rings and the precise orientation of the phenyl group. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the solid-state properties of the compound. The structures of numerous related spiro-fused pyrrole and azopyrrole systems have been unequivocally verified by X-ray crystal analysis, demonstrating the power of this technique for complex heterocyclic architectures. nih.govmdpi.com
Table 4: Information Derived from X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Connectivity | The pattern of covalent bonds | Confirms the furo[3,4-c]pyrrole skeleton. |
| Bond Lengths & Angles | Precise geometric measurements | Provides insight into ring strain and electronic effects. |
| Stereochemistry | The 3D arrangement of atoms | Unambiguously determines the relative and absolute configuration at all stereocenters. nih.gov |
| Conformation | The specific spatial arrangement of the rings | Reveals the preferred puckering of the tetrahydrofuran and pyrrolidine rings. |
| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding) | Explains the packing of molecules in the crystal lattice. |
Vi. Computational and Theoretical Investigations of 3a Phenylhexahydro 1h Furo 3,4 C Pyrrole
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic environment of a molecule. bohrium.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing details that are often difficult to obtain experimentally.
Conformation and Stereoisomer Stability Prediction
The three-dimensional structure of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is complex, featuring multiple stereocenters. Computational methods are vital for predicting the most stable arrangements of the atoms. A fully relaxed potential energy scan would be employed to identify stable conformers. researchgate.net The relative energies of different stereoisomers (e.g., diastereomers and enantiomers) would be calculated to predict which is thermodynamically favored. The orientation of the phenyl group relative to the fused ring system would be a key determinant of conformational stability due to steric hindrance.
Without specific studies on this compound, the detailed data tables and specific research findings requested cannot be provided. The information presented here is a generalized description of the computational methodologies that would be used for such an investigation.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
In the absence of direct experimental spectroscopic data for this compound, computational methods serve as a powerful tool for predicting its spectral characteristics. Techniques such as Density Functional Theory (DFT) are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a reasonable degree of accuracy. These theoretical predictions are invaluable for the potential identification and structural elucidation of the compound.
The predicted spectroscopic data presented herein are derived from computational studies on structurally related molecules, including pyrrolidine (B122466), tetrahydrofuran (B95107), and N-phenyl-substituted heterocycles. By analyzing the computational data for these fragments, a theoretical spectroscopic profile for this compound can be constructed. It is important to note that these are theoretical estimations and may differ from experimental values.
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the fused furo[3,4-c]pyrrole core. The protons on the phenyl ring are anticipated to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons of the saturated heterocyclic core will be found in the upfield region, with their specific chemical shifts influenced by their stereochemical environment and proximity to the nitrogen and oxygen atoms, as well as the phenyl group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl (ortho) | 7.20 - 7.30 | Doublet | |
| Phenyl (meta) | 7.05 - 7.15 | Triplet | |
| Phenyl (para) | 7.00 - 7.10 | Triplet | |
| H at C1 | 3.80 - 4.00 | Multiplet | Adjacent to oxygen. |
| H at C3 | 3.60 - 3.80 | Multiplet | Adjacent to oxygen. |
| H at C3a | 3.90 - 4.10 | Multiplet | Bridgehead proton. |
| H at C4 | 3.00 - 3.20 | Multiplet | Adjacent to nitrogen. |
| H at C6 | 3.30 - 3.50 | Multiplet | Adjacent to nitrogen. |
| H at C6a | 3.10 - 3.30 | Multiplet | Bridgehead proton. |
Note: These are estimated values and the actual spectrum may show variations.
The theoretical ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The carbons of the phenyl group are expected to resonate in the downfield region (110-150 ppm). The carbons of the furo[3,4-c]pyrrole core will appear at higher field strengths, with those adjacent to the heteroatoms (oxygen and nitrogen) being shifted further downfield compared to the other saturated carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Phenyl (ipso) | 145 - 150 | Attached to the pyrrole (B145914) ring. |
| Phenyl (ortho) | 118 - 122 | |
| Phenyl (meta) | 128 - 132 | |
| Phenyl (para) | 115 - 120 | |
| C1 | 70 - 75 | Adjacent to oxygen. |
| C3 | 68 - 73 | Adjacent to oxygen. |
| C3a | 55 - 60 | Bridgehead carbon. |
| C4 | 50 - 55 | Adjacent to nitrogen. |
| C6 | 52 - 57 | Adjacent to nitrogen. |
| C6a | 48 - 53 | Bridgehead carbon. |
Note: These are estimated values and the actual spectrum may show variations.
The predicted infrared (IR) spectrum, which corresponds to the vibrational frequencies of the molecule, will display characteristic absorption bands for the different functional groups and structural motifs present in this compound. Key predicted vibrational modes include C-H stretching of the aromatic and aliphatic systems, C-N and C-O stretching of the heterocyclic rings, and various bending and deformation modes.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1100 - 1250 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
| CH₂ Bend/Scissor | 1440 - 1480 | Medium |
| Ring Puckering/Deformation | Below 1000 | Weak to Medium |
Note: These are estimated values and the actual spectrum may show variations.
Vii. Advanced Applications of the Hexahydrofuro 3,4 C Pyrrole Scaffold in Organic Synthesis
Utilization as a Chiral Building Block
The inherent chirality of the hexahydrofuro[3,4-c]pyrrole framework makes it an exceptionally useful building block in stereoselective synthesis. The stereochemistry of the final products can be controlled by utilizing enantiomerically pure starting materials or by employing stereoselective synthetic routes.
Detailed research findings indicate that the synthesis of chiral pyrrole-containing structures can be achieved through methods like the Paal-Knorr reaction, which can incorporate chirality from sources such as amino acid esters without affecting the existing chiral center. researchgate.net This principle is extended to the synthesis of the more complex hexahydrofuro[3,4-c]pyrrole system, where the defined spatial arrangement of its fused rings provides a rigid and predictable framework. This rigidity is crucial for transferring stereochemical information during subsequent synthetic transformations. For instance, nitropyrrole derivatives serve as key intermediates in the synthesis of DNA minor-groove binders, where the precise orientation of substituents is critical for biological activity. nih.gov The synthesis of chiral hexahydropyrrolo[3,4-c]pyrrole-1-carboxylates further exemplifies the scaffold's utility as a versatile synthon for creating complex heterocyclic compounds with high regio- and stereoselectivity. researchgate.net
The value of this scaffold as a chiral building block is summarized in the table below:
Table 1: Attributes of Hexahydrofuro[3,4-c]pyrrole as a Chiral Building Block| Feature | Description | Significance in Synthesis |
|---|---|---|
| Stereochemical Richness | Possesses multiple stereocenters at the ring fusion and substituent attachment points. | Allows for the creation of a wide array of stereoisomers for structure-activity relationship (SAR) studies. |
| Conformational Rigidity | The fused bicyclic structure limits conformational flexibility. | Provides a predictable three-dimensional structure, which is crucial for designing molecules with specific binding properties to biological targets. |
| Chirality Transfer | Can be synthesized from chiral precursors (e.g., amino acids), preserving and transferring chirality to subsequent products. researchgate.net | Enables the asymmetric synthesis of complex molecules, avoiding the need for difficult chiral separations later in the synthetic sequence. |
| Functionalizability | The secondary amine and the ether oxygen provide sites for further chemical modification without racemization. | Facilitates the attachment of various side chains and functional groups to modulate physicochemical and pharmacological properties. |
Incorporation into Complex Molecular Architectures
The hexahydrofuro[3,4-c]pyrrole scaffold serves as a robust intermediate for the synthesis of more elaborate, polycyclic molecular architectures. Its inherent functionality allows it to participate in a variety of ring-forming and coupling reactions, expanding its structural complexity.
One prominent method for its incorporation is through [3+2] cycloaddition reactions. Azomethine ylides, which can be generated from α-amino acid esters, react with dipolarophiles like maleimides to form the hexahydropyrrolo[3,4-c]pyrrole core. rsc.org This intermediate can then undergo further transformations, such as reduction and intramolecular lactamization, to yield novel, complex fused systems like hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org Similarly, 1,3-dipolar cycloaddition reactions between azomethine ylides and substituted coumarins have been employed to produce fused dihydropyrrolo[3,4-c]coumarin derivatives, demonstrating the scaffold's versatility in accessing diverse heterocyclic systems. nih.gov
The following table illustrates examples of complex structures derived from this scaffold:
Table 2: Examples of Complex Architectures Incorporating the Hexahydrofuro[3,4-c]pyrrole Scaffold| Precursor/Reaction Type | Resulting Molecular Architecture | Synthetic Utility | Reference |
|---|---|---|---|
| Azomethine ylide [3+2] cycloaddition followed by intramolecular lactamization | Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines | Provides rapid access to novel polycyclic nitrogen-containing heterocycles with potential biological activity. | rsc.org |
| 1,3-Dipolar cycloaddition with 3-substituted coumarins | Fused dihydropyrrolo[3,4-c]coumarins | Creates complex, cis-fused polycyclic systems relevant to natural product synthesis and medicinal chemistry. | nih.gov |
| Reaction with isocyanates and hydrazine (B178648) hydrate | Fused 1,2,4-triazole (B32235) derivatives | Builds upon the core to create fused furo[2,3-d]pyrimidinone-triazole systems via aza-Wittig reactions. | semanticscholar.org |
Design and Synthesis of Compound Libraries for Chemical Space Exploration
The structural features of the hexahydrofuro[3,4-c]pyrrole scaffold make it an ideal starting point for the design and synthesis of compound libraries for high-throughput screening and chemical space exploration. A compound library is a collection of diverse, drug-like molecules used to identify new lead compounds in drug discovery. researchgate.netdrugdesign.org
The hexahydrofuro[3,4-c]pyrrole core offers several points for diversification. The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. Furthermore, the phenyl group at the 3a-position can be modified with different substitution patterns, or the core scaffold itself can be altered to introduce additional functionality. This allows for the systematic variation of steric and electronic properties across the library. The goal is to generate a collection of molecules that covers a broad and diverse area of "chemical space," increasing the probability of finding a compound that interacts with a specific biological target. researchgate.net For example, libraries based on the pyrrole (B145914) scaffold have been successfully used to discover inhibitors of enzymes like HIV reverse transcriptase. mdpi.com
A strategy for building a compound library based on the 3a-Phenylhexahydro-1H-furo[3,4-c]pyrrole scaffold could involve the following diversification points:
Table 3: Strategy for Compound Library Synthesis| Diversification Point | Reaction Type | Example Building Blocks | Desired Property Modulation |
|---|---|---|---|
| N-5 Position | Amide coupling, Reductive amination, Suzuki coupling | Carboxylic acids, Aldehydes, Boronic acids | Solubility, H-bonding capacity, Lipophilicity |
| Phenyl Ring (3a-position) | (Starting material variation) | Substituted phenylalanines or benzaldehydes | Steric bulk, Electronic properties, Target interactions |
| Pyrrole Ring Backbone | (Starting material variation) | Substituted maleimides or other dipolarophiles | Core shape, Rigidity, Vectorial projection of substituents |
Role in Scaffold Diversity and Privileged Structures Development
The concepts of scaffold diversity and privileged structures are central to modern medicinal chemistry. Scaffold diversity refers to the generation of a wide range of core molecular frameworks, while a privileged structure is a scaffold that is capable of binding to multiple biological targets, often by presenting appendages in a specific and favorable 3D orientation. whiterose.ac.ukwhiterose.ac.uk
The pyrrole ring is considered a quintessential privileged structure, forming the core of numerous natural products and FDA-approved drugs. mdpi.comnih.govrsc.orgnih.gov The hexahydrofuro[3,4-c]pyrrole system builds upon this foundation by creating a more rigid, sp³-rich, and three-dimensional framework. Such sp³-rich scaffolds are of increasing interest in drug discovery as they can provide access to novel chemical space and may lead to compounds with improved physicochemical properties compared to flatter, sp²-rich molecules. whiterose.ac.uk
Synthetic strategies known as "scaffold hopping" or "scaffold remodelling" can be applied to the hexahydrofuro[3,4-c]pyrrole core to generate new and diverse frameworks. whiterose.ac.ukwhiterose.ac.uk These strategies might involve ring-cleavage, ring-expansion, or ring-fusion reactions to transform the initial scaffold into structurally distinct new ones. This "top-down" approach allows for the efficient synthesis of multiple diverse scaffolds from a single, complex intermediate. whiterose.ac.uk The hexahydrofuro[3,4-c]pyrrole scaffold, with its inherent reactivity and stereochemical complexity, is an excellent substrate for such explorations, enabling the development of new generations of privileged structures for drug discovery.
Viii. Future Research Directions in 3a Phenylhexahydro 1h Furo 3,4 C Pyrrole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to pyrrole (B145914) and fused-pyrrole derivatives often rely on classical methods that may involve harsh conditions or generate significant waste. The future of synthesizing 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole and its analogs will pivot towards greener and more efficient strategies.
Key areas of focus should include:
Multicomponent Reactions (MCRs): Designing novel MCRs would enable the one-pot construction of the furo[3,4-c]pyrrole core from simple, readily available starting materials. This approach enhances atom economy and operational simplicity, aligning with the principles of green chemistry. researchgate.netbohrium.com
Catalytic Systems: The development of novel catalysts, particularly heterogeneous catalysts, could offer significant advantages in terms of recyclability and waste reduction. nih.gov Research into iridium-catalyzed methodologies that utilize renewable resources like secondary alcohols and amino alcohols presents a sustainable pathway, eliminating equivalents of hydrogen gas in the process. nih.gov
Green Solvents and Energy Sources: Future syntheses should explore the use of environmentally benign solvents such as water, ionic liquids, or ethanol. semanticscholar.org Furthermore, leveraging alternative energy sources like microwave irradiation or ultrasound could lead to shorter reaction times and improved energy efficiency. conicet.gov.ar The use of renewable starting materials, potentially derived from biomass, should also be a long-term goal. nih.gov
Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Proposed Sustainable Synthesis |
|---|---|---|
| Strategy | Multi-step, linear synthesis | One-pot, Multicomponent Reactions (MCRs) |
| Catalysts | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, bio-solvents, or solvent-free |
| Energy | Conventional heating (oil baths) | Microwave irradiation, ultrasonication |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived or renewable feedstocks |
| Byproducts | Significant chemical waste | Minimal waste, high atom economy |
Exploration of Unprecedented Chemical Transformations
The inherent structural features of the this compound skeleton, including its multiple stereocenters and reactive N-H bond, make it a candidate for novel chemical transformations. Future research should venture beyond simple derivatization to explore reactions that fundamentally alter or build upon the core structure.
Potential avenues for exploration include:
Ring-Opening and Rearrangement Reactions: Investigating controlled ring-opening of either the furan (B31954) or pyrrolidine (B122466) ring could provide access to unique and complex acyclic or alternative heterocyclic systems. pharmaguideline.com Ciamician–Dennstedt type rearrangements, for instance, could potentially transform the pyrrole moiety into a pyridine (B92270) ring under specific conditions. wikipedia.org
Cycloaddition Reactions: The pyrrole nucleus can participate in various cycloaddition reactions. wikipedia.org Future studies could explore [3+2] cycloadditions to generate more complex fused systems, potentially leading to novel scaffolds with interesting biological or material properties. nih.gov
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the phenyl ring or the saturated heterocyclic core would be a powerful tool for rapidly creating libraries of analogs. This would allow for the exploration of structure-activity relationships without the need for de novo synthesis for each new derivative.
Table 2: Potential Novel Transformations and Resulting Scaffolds
| Transformation Type | Reagents/Conditions | Potential Product Scaffold |
|---|---|---|
| Ring-Opening Polymerization | Lewis acids / Heat | Functionalized polymers with pendant phenyl-amine groups |
| Rearrangement (e.g., Ciamician-Dennstedt) | Dihalocarbenes | Phenyl-substituted furopyridine derivatives |
| [3+2] Cycloaddition | Azomethine ylides | Spiro- or fused-polycyclic heterocyclic systems |
Advancements in Stereocontrol and Asymmetric Synthesis
The this compound molecule contains multiple stereocenters, making stereocontrol a critical aspect of its chemistry. While racemic syntheses are valuable, the development of enantioselective methods is essential for applications in pharmacology and materials science, where specific stereoisomers often exhibit desired properties.
Future advancements should concentrate on:
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, has emerged as a powerful strategy for asymmetric synthesis. nih.govrsc.org Developing an organocatalytic multicomponent reaction could enable the direct and highly enantioselective construction of the furo[3,4-c]pyrrole core. nih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes (e.g., based on rhodium, iridium, or gold) can be employed to catalyze key bond-forming steps with high stereoselectivity. nih.govnih.gov A dual-catalytic system, combining a gold complex with a chiral phosphoric acid, has been shown to be effective for the asymmetric synthesis of related furo[2,3-b]pyrrole derivatives and could be adapted. nih.govrsc.org
Substrate and Reagent Control: The use of chiral auxiliaries or chiral starting materials provides another reliable, albeit often less elegant, approach to controlling stereochemistry. Future work could explore removable chiral auxiliaries that guide the formation of the heterocyclic core before being cleaved.
Table 3: Potential Asymmetric Catalytic Systems for Stereoselective Synthesis
| Catalytic System | Catalyst Example | Target Reaction Type | Expected Outcome |
|---|---|---|---|
| Chiral Brønsted Acid | BINOL-derived Phosphoric Acid (CPA) | Asymmetric Cycloaddition / MCR | High enantiomeric excess (ee) of a specific diastereomer |
| Transition Metal | Chiral Rh(I)-diphosphine complex | Asymmetric Hydroacylation/Cyclization | High ee and diastereoselectivity |
| Bifunctional Catalyst | Chiral Squaramide or Thiourea | Asymmetric Domino Annulation | Control over multiple contiguous stereocenters |
Integration with Flow Chemistry and Automation Techniques
To accelerate the synthesis, optimization, and scale-up of this compound and its derivatives, the integration of modern technologies like flow chemistry and laboratory automation is essential.
Future research should focus on:
Continuous Flow Synthesis: Translating key synthetic steps, or the entire synthetic sequence, into a continuous flow process can offer numerous benefits. uc.pt These include enhanced safety (especially for exothermic or hazardous reactions), precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and easier scalability. vapourtec.com Classical pyrrole syntheses like the Paal-Knorr and Hantzsch methods have already been successfully adapted to flow conditions. uc.pt
Automated Reaction Optimization: Coupling flow reactors with automated systems and in-line analytical tools (e.g., HPLC, NMR) can enable high-throughput screening of reaction conditions. vapourtec.com This allows for the rapid identification of optimal parameters, significantly reducing development time.
Robotics and AI-Guided Synthesis: The ultimate goal is to develop fully automated synthesis platforms where algorithms, potentially guided by artificial intelligence, can plan and execute the synthesis of target molecules. mit.edu This would allow for the rapid creation of libraries of this compound derivatives for screening purposes. vapourtec.com
Table 4: Batch vs. Flow Synthesis for Furo[3,4-c]pyrrole Production
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward, by running longer |
| Heat Transfer | Poor, risk of thermal runaways | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with hazardous reagents | Inherently safer, small reaction volumes |
| Control | Limited control over mixing/temperature gradients | Precise control of residence time, T, P |
| Reproducibility | Can be variable between batches | High, due to consistent conditions |
| Multistep Reactions | Requires isolation of intermediates | Can be "telescoped" into a single process |
Deepening Theoretical Understanding through Advanced Computational Models
While synthetic work provides tangible products, a deep understanding of the underlying electronic structure, reactivity, and properties of this compound requires the use of advanced computational models.
Future theoretical investigations should include:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways can provide detailed insights into transition states and intermediates. This knowledge is invaluable for optimizing reaction conditions and explaining observed regioselectivity and stereoselectivity. rsc.org
Property Prediction: Computational models can predict a wide range of properties, including NMR spectra, conformational preferences, electronic properties (HOMO/LUMO energies), and potential reactivity hotspots. mdpi.com This can guide experimental efforts by predicting the most likely outcomes of reactions or the most promising derivatives for specific applications.
Molecular Docking and Dynamics: For potential biological applications, molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might bind to specific protein targets. This in silico screening can prioritize which compounds to synthesize and test, saving significant time and resources.
Table 5: Application of Computational Models in Furo[3,4-c]pyrrole Research
| Computational Method | Research Question Addressed | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, transition state analysis, stereochemical outcomes. | Rational design of catalysts and reaction conditions. rsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions guiding self-assembly or catalysis. | Design of supramolecular structures or improved catalysts. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra and photophysical properties. | Design of novel dyes, sensors, or photoactive materials. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, binding dynamics with biological targets. | Understanding drug-receptor interactions and compound stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. | Prioritization of synthetic targets for drug discovery programs. |
Q & A
Q. What are the recommended synthetic methodologies for preparing 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole derivatives?
A visible-light-photoredox-catalyzed [3+2] cyclization between 2H-azirines and maleimides has been reported to yield dihydropyrrolo[3,4-c]pyrrole derivatives with high functional group compatibility (55–99% yields). This method uses 9-mesityl-10-methylacridin-10-ium perchlorate as a photocatalyst under mild conditions. Subsequent aromatization with DDQ can further modify the product in a one-pot reaction .
Q. How should researchers handle purification and storage of this compound to ensure stability?
Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is critical to prevent degradation, as suggested for structurally similar hexahydro-furopyrrole hydrochlorides. Purity optimization may involve column chromatography or recrystallization using solvents compatible with the compound’s polarity .
Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
Single-crystal X-ray diffraction is recommended for resolving stereochemistry, as demonstrated for analogous furo[3,4-c]pyran derivatives. Complementary techniques include NMR to confirm substituent positions and FT-IR to identify functional groups like hydroxyl or carbonyl moieties .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies on related pyrrolo[3,4-c]pyrrole systems reveal enhanced conjugation compared to monocyclic analogs, with narrow bandgaps (~0.3 eV) suggesting potential as conductive materials. Such analyses can predict reactivity, aromaticity trends, and intermolecular interactions in derivatives .
Q. What strategies address contradictory bioactivity data in pharmacological studies of this compound?
Disubstituted octahydropyrrolo[3,4-c]pyrroles have shown orexin receptor modulation, but activity may vary due to stereochemical differences. Resolve discrepancies by validating target binding via radioligand assays, crystallography, or molecular docking simulations. Dose-response curves and enantiomer-specific testing are also critical .
Q. How can researchers optimize reaction conditions to mitigate side products in cyclization reactions?
Kinetic studies and real-time monitoring (e.g., via in situ IR or HPLC) help identify intermediates. For example, adjusting light intensity or catalyst loading in photoredox reactions minimizes undesired byproducts. Solvent polarity and temperature gradients can further enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
